Introduction: The Strategic Importance of Dipropylmalonic Acid in Synthesis
Introduction: The Strategic Importance of Dipropylmalonic Acid in Synthesis
An In-depth Technical Guide to Dipropylmalonic Acid (CAS 1636-27-7)
Dipropylmalonic acid, identified by CAS number 1636-27-7, is a disubstituted malonic acid derivative of significant interest to the pharmaceutical and fine chemical industries.[1] With the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol , its structure features a central carbon atom bonded to two carboxylic acid groups and two propyl groups.[2][3] This unique architecture makes it a pivotal intermediate, primarily recognized as the direct precursor to Valproic acid, a widely used antiepileptic drug.[1][4][5] Its utility extends beyond this key application, serving as a versatile building block for more complex molecules in drug discovery and other specialized fields of organic synthesis.[6][7]
This guide provides an in-depth examination of Dipropylmalonic acid, tailored for researchers and drug development professionals. It covers its physicochemical properties, detailed synthesis protocols with mechanistic rationale, key chemical transformations, and critical safety information, offering a comprehensive resource for laboratory application and process development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application. Dipropylmalonic acid is a white, crystalline solid at room temperature.[6][8] Its key properties are summarized below, compiled from authoritative chemical databases and supplier specifications.
Table 1: Physicochemical Properties of Dipropylmalonic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1636-27-7 | [2][8][9] |
| Molecular Formula | C₉H₁₆O₄ | [2][3] |
| Molecular Weight | 188.22 g/mol | [3][10] |
| IUPAC Name | 2,2-dipropylpropanedioic acid | [2][3] |
| Synonyms | Heptane-4,4-dicarboxylic Acid, 2,2-Di-n-propylmalonic acid | [10][11] |
| Appearance | White to almost white crystalline powder/solid | [6][8] |
| Melting Point | 158-161 °C | [8][9][12] |
| Boiling Point (Predicted) | 345.8 ± 25.0 °C | [12][13] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [13] |
| Solubility | Soluble in water and organic solvents like methanol and chloroform.[5][6][9] | |
Spectroscopic data is crucial for identity confirmation. PubChem provides references to GC-MS data where the top mass-to-charge ratio (m/z) peaks are observed at 73, 102, and 41, as well as IR and ¹³C NMR spectra.[3]
Synthesis of Dipropylmalonic Acid: A Validated Two-Step Protocol
The most prevalent and industrially relevant synthesis of Dipropylmalonic acid is a two-step process starting from a malonic acid ester, typically diethyl malonate.[4][14] The process involves a sequential dialkylation followed by hydrolysis.
Synthesis Workflow Overview
The overall transformation can be visualized as a two-stage process: first, the formation of the disubstituted ester, followed by its conversion to the target dicarboxylic acid.
Caption: Workflow for the two-step synthesis of Dipropylmalonic acid.
Step 1: Synthesis of Diethyl 2,2-Dipropylmalonate
This step involves the alkylation of diethyl malonate with n-propyl bromide using a strong base.[14][15]
Methodology:
-
To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise at a controlled temperature.
-
Stir the mixture until the deprotonation is complete, forming the sodium salt of the malonate ester.
-
Add n-propyl bromide dropwise to the reaction mixture. An exothermic reaction will occur. Maintain the temperature of the reaction mixture.
-
After the first addition, add a second equivalent of sodium ethoxide followed by a second equivalent of n-propyl bromide to achieve dialkylation.
-
Reflux the reaction mixture for several hours to ensure the reaction goes to completion.[4]
-
After cooling, filter off the precipitated sodium bromide.
-
Remove the ethanol solvent under reduced pressure. The resulting crude product is diethyl dipropylmalonate.[14]
Expertise & Rationale:
-
Choice of Base: Sodium ethoxide is the base of choice.[16] Using sodium hydroxide would risk saponifying the ester groups, while using a different alkoxide (e.g., methoxide) could lead to transesterification. Using sodium ethoxide ensures that even if it acts as a nucleophile, the ester groups remain ethyl esters.
-
Solvent: Anhydrous (absolute) ethanol is used as the solvent because it is required to dissolve the sodium ethoxide and is the conjugate acid of the ethoxide base, preventing unwanted side reactions. The presence of water would interfere with the carbanion formation.
-
Sequential Addition: The two alkylation steps are performed sequentially. Adding all reagents at once could lead to a mixture of mono-alkylated and di-alkylated products. A stepwise approach provides better control and maximizes the yield of the desired diethyl dipropylmalonate.
Step 2: Hydrolysis to Dipropylmalonic Acid
The crude diethyl dipropylmalonate is hydrolyzed to the corresponding dicarboxylic acid under basic conditions, followed by acidification.[9][12][14]
Methodology:
-
Treat the crude diethyl dipropylmalonate from Step 1 with an aqueous solution of potassium hydroxide or sodium hydroxide.[4][9]
-
Heat the mixture to reflux for 2 to 16 hours.[4] During this time, the ester is saponified, and ethanol is produced as a byproduct.
-
After the reaction is complete, cool the reaction mixture.
-
Carefully acidify the cooled mixture with a mineral acid, such as hydrochloric acid, to a pH of 1.8 to 2.5.[4]
-
The Dipropylmalonic acid, being a solid, will precipitate out of the aqueous solution upon cooling and acidification.[14]
-
Collect the crystalline solid by filtration, wash with cold water to remove inorganic salts, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like chloroform.[9][12]
Expertise & Rationale:
-
Hydrolysis Condition: Basic hydrolysis (saponification) is used because it is an irreversible process, driving the reaction to completion. The resulting dicarboxylate salt is soluble in the aqueous medium.
-
Acidification: The final acidification step is critical. It protonates the dicarboxylate salt, converting it into the neutral dicarboxylic acid.[14] The reduced solubility of the neutral acid in the cold aqueous medium causes it to precipitate, providing an effective method of isolation and purification. The specific pH range ensures complete protonation without promoting degradation.[4]
Key Reactions and Mechanistic Insights: The Gateway to Valproic Acid
The most significant chemical transformation of Dipropylmalonic acid is its thermal decarboxylation. This reaction is the final step in the synthesis of Valproic acid (2-propylpentanoic acid), a cornerstone antiepileptic medication.[14][17]
Thermal Decarboxylation
Heating Dipropylmalonic acid above its melting point (typically >160 °C) results in the loss of one molecule of carbon dioxide to yield Valproic acid.[14]
Caption: Thermal decarboxylation of Dipropylmalonic acid to Valproic acid.
Mechanism and Experimental Considerations: The decarboxylation of a malonic acid derivative proceeds through a cyclic transition state. One of the carboxylic acid groups forms an intramolecular hydrogen bond with the carbonyl oxygen of the other. Upon heating, this arrangement facilitates a pericyclic reaction where carbon dioxide is eliminated, and an enol intermediate is formed, which then tautomerizes to the final carboxylic acid product.
-
Self-Validating Protocol: This reaction is robust and high-yielding. The progress can be monitored by observing the cessation of CO₂ evolution.[14] The final product, Valproic acid, is a liquid that can be purified by distillation under reduced pressure.[14][17] The purity can be readily confirmed by standard analytical techniques such as NMR and GC-MS.
Applications in Drug Development and Beyond
The primary and most well-documented application of Dipropylmalonic acid is its role as a key intermediate in the synthesis of pharmaceuticals.[4][5][7]
-
Antiepileptic Drugs: It is the immediate precursor to Valproic acid and its salts (e.g., sodium valproate, divalproex sodium), which are essential medications for treating epilepsy, bipolar disorder, and preventing migraine headaches.[1][7] The efficiency of the decarboxylation step makes this a highly valuable synthetic route.
-
Drug Discovery Building Block: As a disubstituted dicarboxylic acid, it can serve as a scaffold in medicinal chemistry to create new chemical entities. The two carboxylic acid groups can be functionalized to form esters, amides, or other derivatives, while the dipropyl core provides a specific lipophilic character. Malonic acid derivatives, in general, are used as building blocks for a wide array of valuable compounds.[5][18]
-
Cosmetic Industry: There are mentions of its use in the cosmetic industry, where it may be incorporated into formulations to enhance product performance, likely after conversion to an ester or other functional derivative to act as an emollient or texture modifier.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Dipropylmalonic acid is essential for ensuring personnel safety.
-
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Dipropylmalonic acid is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][19]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to prevent dust dispersion.[19] Emergency eye wash stations and safety showers should be readily accessible.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][20]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[19][20]
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[19][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[19][20]
-
Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[20]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[20]
Conclusion
Dipropylmalonic acid (CAS 1636-27-7) is more than just a chemical intermediate; it is a critical enabling molecule for the pharmaceutical industry. Its well-defined synthesis from diethyl malonate and its clean, efficient conversion to Valproic acid underscore its importance. For researchers and professionals in drug development, a firm grasp of its properties, synthesis, and reactivity is essential for leveraging its full potential as a versatile building block in creating novel and impactful therapeutic agents.
References
- 1. apicule.com [apicule.com]
- 2. chem-casts.com [chem-casts.com]
- 3. Dipropylmalonic acid | C9H16O4 | CID 74221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]
- 5. Dipropyl Malonic Acid | 1636-27-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. indiamart.com [indiamart.com]
- 7. nbinno.com [nbinno.com]
- 8. labproinc.com [labproinc.com]
- 9. 2,2-Dipropylmalonic acid | 1636-27-7 [chemicalbook.com]
- 10. CAS RN 1636-27-7 | Fisher Scientific [fishersci.ca]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 2,2-Dipropylmalonic acid CAS#: 1636-27-7 [m.chemicalbook.com]
- 13. Dipropylmalonic Acid - Yogi Enterprise [yogienterprise.com]
- 14. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 15. Buy Dipropyl-malonic Acid-d6 Diethyl Ester [smolecule.com]
- 16. Dipropyl-malonic Acid-d6 Diethyl Ester | Benchchem [benchchem.com]
- 17. csfarmacie.cz [csfarmacie.cz]
- 18. Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
